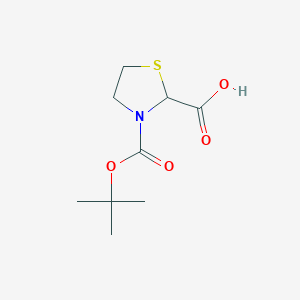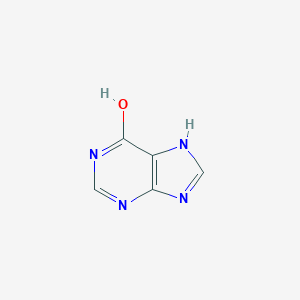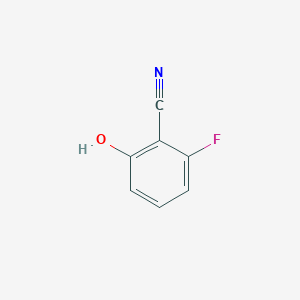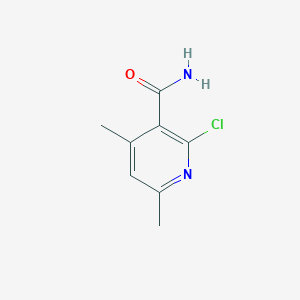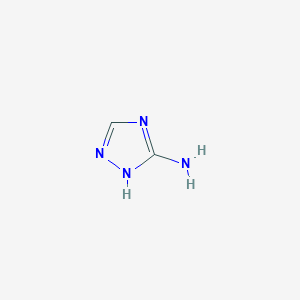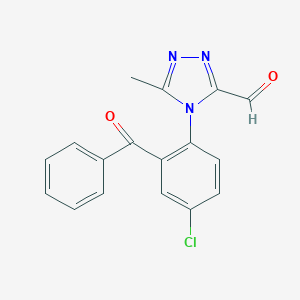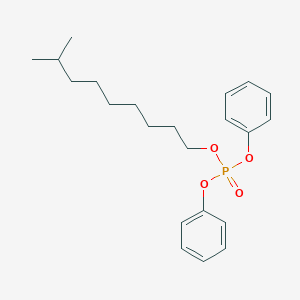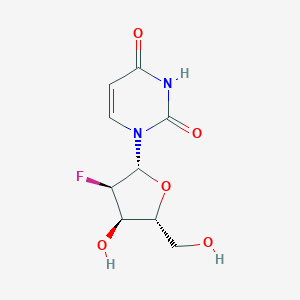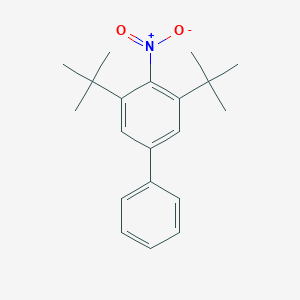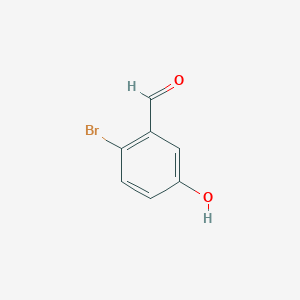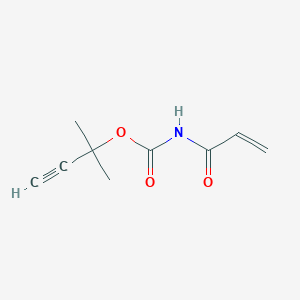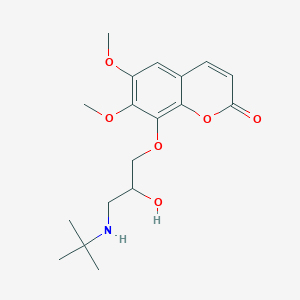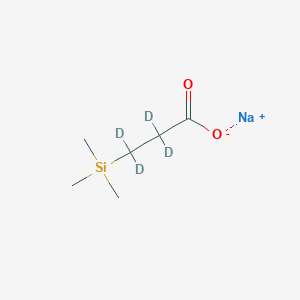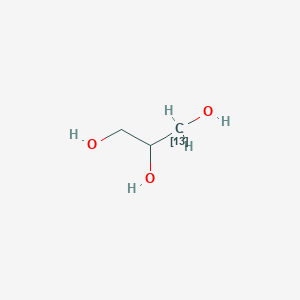
3-溴-5-(溴甲基)吡啶
概述
描述
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively
科学研究应用
3-Bromo-5-(bromomethyl)pyridine is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is employed in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.
Biological Studies: The compound is used as a precursor in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
作用机制
Target of Action
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .
Mode of Action
The mode of action of 3-Bromo-5-(bromomethyl)pyridine depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .
Biochemical Pathways
3-Bromo-5-(bromomethyl)pyridine is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .
Result of Action
The result of the action of 3-Bromo-5-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)pyridine typically involves the bromination of 5-methylpyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The overall yield of this process can be optimized by controlling the reaction temperature and the molar ratio of reagents.
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-Bromo-5-(bromomethyl)pyridine can be achieved through a multi-step process starting from 5-methylnicotinic acid. This method involves the conversion of 5-methylnicotinic acid to its corresponding acid chloride using thionyl chloride, followed by reduction with sodium borohydride to obtain 5-methylpyridine. Subsequent bromination with NBS in the presence of AIBN yields 3-Bromo-5-(bromomethyl)pyridine .
化学反应分析
Types of Reactions
3-Bromo-5-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Suzuki-Miyaura Coupling: The bromine atom at the 3rd position can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with functional groups like azides, thiols, and amines.
Suzuki-Miyaura Coupling:
相似化合物的比较
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-methylpyridine: Has a different substitution pattern, affecting its reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Used in similar cross-coupling reactions but with different electronic properties.
Uniqueness
3-Bromo-5-(bromomethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide dual reactive sites for various chemical transformations. This dual functionality enhances its versatility in synthetic applications compared to similar compounds.
属性
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145743-85-7 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
